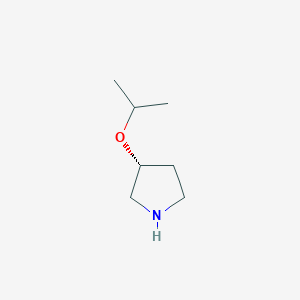

(R)-3-Isopropoxypyrrolidine

Description

Contextualization within the Field of Chiral Pyrrolidine Heterocyclic Chemistry

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a foundational scaffold in medicinal chemistry and drug discovery. nih.gov This class of compounds is of great interest due to the three-dimensional structure imparted by its sp³-hybridized carbon atoms, which allows for a thorough exploration of pharmacophore space. nih.gov The non-planar nature of the pyrrolidine ring and its capacity for stereoisomerism are key features that medicinal chemists leverage to create novel compounds for treating human diseases. nih.gov

Pyrrolidine derivatives represent an important family of heterocyclic compounds that exhibit a wide range of biological activities. sci-hub.se The specific substitution patterns on the pyrrolidine ring can lead to diverse pharmacological effects, making them useful scaffolds in the development of new drugs for conditions such as cancer, diabetes, and various infections. sci-hub.se The synthesis of these heterocycles has received significant attention, with numerous strategies being developed to create functionally diverse pyrrolidine structures. sci-hub.se The ability to introduce chirality, a specific three-dimensional arrangement of atoms, is particularly crucial, as biological systems like receptors and enzymes are themselves chiral. bocsci.com

Significance of (R)-3-Isopropoxypyrrolidine as a Chiral Building Block

This compound is classified as a chiral building block. chemscene.combldpharm.com Chiral building blocks are essentially pre-made molecular fragments with defined stereochemistry that serve as valuable intermediates in the synthesis of complex natural products and pharmaceuticals. bocsci.com The use of such building blocks is increasingly necessary in the early stages of drug discovery and for the optimization of lead compounds. bocsci.com This importance stems from the fact that nearly all biological targets are chiral, and the interaction between a drug and its receptor requires a precise stereochemical match for optimal efficacy. bocsci.com

The "(R)" designation in this compound specifies the absolute configuration at the chiral center (carbon-3 of the pyrrolidine ring). This enantiopurity is critical for creating stereochemically defined final products. By incorporating a building block like this compound, chemists can avoid the often difficult and costly steps of separating enantiomers later in a synthetic sequence. This approach provides a direct and efficient route to obtaining the desired enantiomerically pure target molecule, which is a common requirement in pharmaceutical development. bocsci.comnih.gov

Overview of Research Trajectories for this compound

Research involving this compound and related chiral pyrrolidines is primarily directed toward synthetic and medicinal chemistry. The overarching goal of drug discovery is to identify molecules that can interact with biological targets to alleviate or cure diseases. Pyrrolidine-containing scaffolds are frequently incorporated into compounds designed as potential therapeutics. nih.gov

The research trajectory for a building block like this compound involves its use in the synthesis of larger, more complex molecules intended for biological screening. bocsci.com For instance, pyrrolidine derivatives have been investigated for their potential as antitumor, anti-inflammatory, and anti-neurodegenerative agents. nih.gov The isopropoxy group at the 3-position of the pyrrolidine ring can influence properties such as solubility, metabolic stability, and binding interactions with a target protein. Researchers in drug discovery programs synthesize a variety of analogues, incorporating building blocks like this compound, to systematically probe structure-activity relationships and develop potent and selective therapeutic candidates. mssm.edunih.gov The use of such building blocks is a key strategy in the multi-stage process of finding and developing new medicines.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol |

| Topological Polar Surface Area (TPSA) | 21.26 Ų |

| LogP | 0.7733 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 1 |

| Data sourced from ChemScene. chemscene.com |

Propriétés

IUPAC Name |

(3R)-3-propan-2-yloxypyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6(2)9-7-3-4-8-5-7/h6-8H,3-5H2,1-2H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYKVTPKGWBIZFR-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1CCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)O[C@@H]1CCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101297796 | |

| Record name | (3R)-3-(1-Methylethoxy)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101297796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187932-43-9 | |

| Record name | (3R)-3-(1-Methylethoxy)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187932-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-(1-Methylethoxy)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101297796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for R -3-isopropoxypyrrolidine and Its Key Precursors

Stereoselective Approaches to the Pyrrolidine Core

The development of stereoselective methods for constructing the pyrrolidine ring is paramount for accessing enantiomerically pure compounds like (R)-3-Isopropoxypyrrolidine. nih.gov These strategies often involve the creation of a C-N bond, a C-C bond, and up to two stereocenters in a single, efficient step. nih.gov The functionalization of the pyrrolidine ring can be achieved through various means, including palladium-catalyzed C-H arylation, which allows for the selective synthesis of substituted pyrrolidines. acs.org

Synthesis of Optically Pure 3-Hydroxypyrrolidine Intermediates

A key precursor for this compound is optically pure (R)-3-hydroxypyrrolidine. lookchem.com The synthesis of this intermediate is a critical step and can be achieved through several stereoselective routes. These methods often start from readily available chiral building blocks. justia.comepo.org The use of optically active 3-hydroxypyrrolidine, often in its N-protected form, is advantageous for the synthesis of various pharmaceuticals and agrochemicals. justia.com

One established method for preparing (R)-3-hydroxypyrrolidine involves the decarboxylation of (2S,4R)-4-hydroxy-L-proline. justia.comepo.org This process, however, can be hindered by the high cost of the starting material. justia.comgoogle.com The decarboxylation reaction is typically carried out at elevated temperatures, ranging from 120°C to 250°C, in a high-boiling solvent like diethylene glycol. epo.org Catalysts such as methyl isobutyl ketone (MIBK) or cyclohexanone can be employed to facilitate the reaction, leading to high enantiomeric excess and good yields. For instance, using 6-8 wt% MIBK relative to L-hydroxyproline at 155°C for 8 hours can achieve an 85% yield with 96% enantiomeric excess. The resulting (R)-3-hydroxypyrrolidine is then typically isolated by distillation under reduced pressure.

| Starting Material | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) |

| L-Hydroxyproline | MIBK | 155 | 8 | 85 | 96 |

| L-Hydroxyproline | Cyclohexanone | 140-160 | - | - | - |

L-malic acid serves as another valuable chiral starting material for the synthesis of 3-hydroxypyrrolidine derivatives. epo.org For example, (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione can be synthesized from L-malic acid and benzylamine, often through a solvent-free melting reaction. scientific.netchemicalbook.com This intermediate can then be reduced to the target (S)-1-benzyl-3-pyrrolidinol using reagents like sodium borohydride-iodine in tetrahydrofuran. scientific.net While this route is effective, the reducing agents can be expensive and the reaction conditions may not be ideal for large-scale production. googleapis.com

Chiral epoxides are versatile intermediates that can be used to construct the pyrrolidine ring through cyclization strategies. google.com For instance, chiral epichlorohydrin can be converted to chiral 3-chloro-2-hydroxypropionitrile, which then undergoes a series of reactions including protection of the hydroxyl group, reduction of the nitrile, and in situ intramolecular cyclization to yield the desired 3-hydroxypyrrolidine. google.com Another approach involves the Sharpless asymmetric epoxidation of allylic alcohols to create enantioenriched epoxides. whiterose.ac.ukmdpi.com These epoxides can then be subjected to ring-opening with a nitrogen nucleophile, followed by further transformations and a ring-closing metathesis to form the pyrrolidine ring. whiterose.ac.uk

Derivatization from L-Malic Acid.

Introduction of the Isopropoxy Functionality: Etherification and Alkoxylation Strategies

Once the chiral 3-hydroxypyrrolidine core is established, the isopropoxy group is introduced, typically through an etherification reaction. A common method is the Williamson ether synthesis, where the hydroxyl group of (R)-3-hydroxypyrrolidine is deprotonated with a base, such as potassium carbonate, and then reacted with an isopropyl halide (e.g., 2-bromopropane) to form the desired ether. vulcanchem.com Electrochemical methods for the alkoxylation of pyrrolidine derivatives have also been developed, offering a controlled way to introduce alkoxy groups. researchgate.net

Stereocontrolled Functionalization of Pyrrolidine Derivatives

Further functionalization of the pyrrolidine ring can be achieved with a high degree of stereocontrol. researchgate.net Palladium-catalyzed carboamination of γ-aminoalkenes has emerged as an efficient method for creating substituted pyrrolidines with good stereoselectivity. nih.gov Additionally, palladium-catalyzed C(sp³)–H arylation at the C(4) position of pyrrolidine derivatives can be directed by a C(3) auxiliary group, leading to cis-3,4-disubstituted pyrrolidines with excellent regio- and stereoselectivity. acs.org These advanced methods provide powerful tools for the synthesis of complex and biologically relevant pyrrolidine-containing molecules.

Catalytic Systems for this compound Synthesis

The synthesis of this compound and its precursors relies heavily on advanced catalytic systems that offer high efficiency and selectivity. These methods represent a significant improvement over classical stoichiometric approaches. Catalysis is particularly crucial for controlling the stereochemistry at the C3 position of the pyrrolidine ring, a key feature of the target molecule. Modern synthetic routes often employ iridacycle complexes, rhodium, or copper catalysts to construct the pyrrolidine core. organic-chemistry.org For instance, dirhodium-catalyzed intramolecular nitrene insertion into sp³ C-H bonds allows for the regio- and diastereoselective synthesis of N-unprotected pyrrolidines under mild, room temperature conditions. organic-chemistry.org Such catalytic approaches are fundamental to creating the chiral pyrrolidine scaffold required for this compound.

Application of Chiral Catalysts in Enantioselective Synthesis

Achieving the specific (R)-enantiomer of 3-isopropoxypyrrolidine necessitates the use of enantioselective synthesis, a form of chemical synthesis that favors the formation of a specific enantiomer. wikipedia.org This is accomplished by using a chiral feature—such as a chiral catalyst—that creates a lower activation energy pathway for the formation of the desired enantiomer over its mirror image. wikipedia.org

Enantioselective catalysis is a powerful strategy, often employing chiral coordination complexes, organocatalysts, or biocatalysts. wikipedia.org For the synthesis of chiral pyrrolidines, chiral phosphoric acids (CPAs) have emerged as highly effective organocatalysts. oaepublish.comnih.gov These catalysts can mediate reactions with high efficiency and enantioselectivity under mild conditions. oaepublish.com For example, the enantioselective construction of axially chiral 3-arylindoles has been achieved using a CPA catalyst, demonstrating the power of this approach in controlling chirality in heterocyclic systems. oaepublish.com Similarly, N-heterocyclic carbene (NHC) catalysts and bifunctional quinoline-squaramide catalysts have been successfully used in the asymmetric synthesis of various heterocyclic compounds. The development of chiral catalysts is central to producing enantiomerically pure precursors like (R)-3-hydroxypyrrolidine, which can then be converted to the target molecule.

Below is a table summarizing various chiral catalyst types and their applications in synthesizing chiral heterocycles, a methodology directly applicable to the synthesis of this compound precursors.

| Catalyst Type | Example Catalyst/System | Application | Typical Enantiomeric Excess (e.e.) | Reference |

| Chiral Phosphoric Acid (CPA) | (R)-C6 | Organocatalytic indolization of iminoquinones | High | oaepublish.com |

| N-Heterocyclic Carbene (NHC) | Chiral NHC precursors | Asymmetric synthesis of glutarate-N-Cbz-amides | 46-98% | |

| Bifunctional Organocatalyst | Quinoline-squaramide catalysts | Asymmetric synthesis of dihydrobenzo[c,e]oxepines | High | |

| Chiral Metal Complex | Copper with PyBox-based chiral ligand | Metallaelectrocatalytic asymmetric synthesis | High |

Transition Metal-Mediated C-O Bond Formation and Pyrrolidine Derivatization

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency. uninsubria.itacs.org In the context of this compound synthesis, these methods are vital for two key transformations: the construction of the pyrrolidine ring and the subsequent introduction of the isopropoxy group via C-O bond formation.

The synthesis of the pyrrolidine ring can be achieved through various transition metal-catalyzed reactions, such as the intramolecular amination of unactivated C(sp³)-H bonds. Copper-catalyzed systems have proven effective for this transformation, providing pyrrolidines in good yields with excellent regio- and chemoselectivity. organic-chemistry.org Palladium-catalyzed reactions are also widely used for C-N bond formation in the synthesis of nitrogen-containing heterocycles. uninsubria.it

The crucial step of introducing the isopropoxy group onto the (R)-3-hydroxypyrrolidine precursor involves a C-O bond formation reaction. Transition-metal-catalyzed methods, particularly those using palladium or copper, are well-suited for this etherification. For instance, photoinduced copper catalyst systems have been developed for enantioconvergent amidation, showcasing the potential of copper catalysis in forming bonds to heteroatoms with high stereocontrol. While direct C-O bond formation on the pyrrolidine ring using isopropanol can be challenging, related transition-metal-catalyzed cross-coupling reactions provide a powerful toolkit for such transformations. rsc.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgacs.orgrjpn.org Applying these principles to the synthesis of this compound involves developing methodologies that are not only efficient but also environmentally benign. Key principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and employing safer solvents and renewable feedstocks. acs.orgacs.org The goal is to create a more sustainable manufacturing process by minimizing environmental impact and improving safety. rjpn.orgjddhs.com

Development of Environmentally Benign Reaction Media

A significant focus of green chemistry is the replacement of volatile and often toxic organic solvents with more environmentally friendly alternatives. jddhs.com For pyrrolidine synthesis, several green media have been successfully implemented.

One-pot, multicomponent reactions in aqueous media or alcohol-water solutions represent a highly sustainable approach. nih.govrsc.org For example, novel polycyclic pyrrolidine-fused spirooxindoles have been synthesized in high yields using an ethanol-water solution at room temperature without a catalyst. rsc.org Water itself is an inexpensive and environmentally friendly solvent, and its use has been demonstrated in the synthesis of N-methylpyrrolidine. vjs.ac.vn Another promising area is the use of ionic liquids (ILs) as green reaction media or catalysts. bibliomed.orgscirp.org ILs offer advantages like negligible volatility and good thermal stability, and their use can lead to cleaner reaction profiles and high yields under solvent-free conditions. bibliomed.orgscirp.org

The table below highlights examples of green reaction media used in the synthesis of pyrrolidine derivatives.

| Green Reaction Medium | Reaction Type | Advantages | Reference |

| Ethanol-Water (EtOH/H₂O) | Three-component domino reaction | Eco-friendly, high yields, catalyst-free, room temperature | rsc.org |

| Aqueous Media | Michael condensation | Solvent-free potential, ambient temperature, short reaction times | nih.gov |

| Ionic Liquid (LPCAS) | One-pot condensation | Environmentally benign, excellent yields, short reaction time, solvent-free | bibliomed.orgscirp.org |

| Water | N-heterocyclization | Inexpensive, environmentally friendly, moderate temperature | vjs.ac.vn |

Biocatalytic Routes to Pyrrolidine Scaffolds

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry, offering high selectivity and activity under mild conditions with low environmental impact. researchgate.net Several biocatalytic strategies have been developed for the synthesis of chiral pyrrolidine scaffolds, which are key precursors to this compound. acs.orgacs.orgnih.gov

One prominent approach involves the use of transaminases (TAs). acs.org An asymmetric synthesis of 2-substituted pyrrolidines has been developed using TAs to perform reductive amination on ω-chloroketones, followed by spontaneous cyclization. This method achieves high analytical yields and excellent enantiomeric excess (>99.5% ee) for both enantiomers. acs.org Another innovative biocatalytic route employs engineered cytochrome P450 enzymes. acs.org Directed evolution of a cytochrome P411 variant yielded a biocatalyst capable of catalyzing intramolecular C(sp³)–H amination to construct chiral pyrrolidine derivatives with good enantioselectivity. acs.org Furthermore, enzyme cascades using aldolases and transaminases can produce densely functionalized pyrrolines, which can be subsequently reduced to form tetrasubstituted pyrrolidines. csic.es These biocatalytic methods provide concise and sustainable routes to the essential chiral pyrrolidine core. acs.orgnih.gov

Stereochemical Control and Chirality in R -3-isopropoxypyrrolidine Chemical Research

Enantioselective and Diastereoselective Synthesis of the (R)-Configuration

The synthesis of the specific (R)-configuration of 3-isopropoxypyrrolidine necessitates the use of enantioselective or diastereoselective methods. These strategies are designed to favor the formation of one stereoisomer over others. slideshare.netlibretexts.org

Enantioselective Synthesis: This approach involves the conversion of an achiral starting material into a chiral product, where one enantiomer is preferentially formed. libretexts.org This is often achieved using chiral catalysts or reagents that create a chiral environment for the reaction. uwindsor.ca For instance, the Sharpless asymmetric epoxidation is a well-known enantioselective reaction that utilizes a chiral catalyst to produce a specific epoxide enantiomer with high selectivity. libretexts.org While specific examples for (R)-3-isopropoxypyrrolidine are proprietary, the principles of asymmetric catalysis, where a small amount of a chiral catalyst directs the formation of large quantities of a single enantiomeric product, are central to its industrial production. uwindsor.ca

Diastereoselective Synthesis: This method involves reactions that create a new stereocenter in a molecule that already contains one or more stereocenters, leading to the preferential formation of one diastereomer. nih.govhse.ru Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties, which can facilitate their separation. wikipedia.org A common strategy involves the use of a chiral auxiliary, which is a chiral molecule temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. ub.edu After the desired stereocenter is created, the auxiliary is removed. For example, in the synthesis of certain cyclobutanes, the deprotonation of enantiopure boronic esters followed by treatment with magnesium bromide leads to the formation of a specific diastereomer with high purity. nih.gov Similarly, the synthesis of silyl-substituted pyrrolidines has been achieved with excellent diastereoselectivity through a one-pot, four-step protocol involving the addition of a silyl-substituted diphenylethyllithium intermediate to a chiral sulfinimine. nih.gov

The table below summarizes key aspects of these synthetic strategies.

| Synthetic Strategy | Description | Key Feature |

| Enantioselective Synthesis | Converts an achiral starting material into a chiral product, favoring one enantiomer. | Utilizes chiral catalysts or reagents to create a chiral environment. uwindsor.ca |

| Diastereoselective Synthesis | Creates a new stereocenter in a molecule that already has one, favoring one diastereomer. | Often employs chiral auxiliaries to direct the stereochemical outcome. ub.edu |

Chiral Pool Synthesis Utilizing Natural Product Precursors

Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiomerically pure natural products as starting materials. ub.eduunivie.ac.at These natural compounds, such as amino acids, sugars, and terpenes, possess inherent chirality that can be transferred to the target molecule. univie.ac.atbaranlab.org This approach is particularly advantageous when the desired product shares structural similarities with the natural precursor. ub.edu

For the synthesis of pyrrolidine derivatives, amino acids like proline are excellent chiral building blocks. mdpi.com Proline, a naturally occurring amino acid, contains the pyrrolidine ring structure and a defined stereocenter. mdpi.com For instance, enantiopure tryptophanol, derived from the natural amino acid tryptophan, can be used as a chiral auxiliary to control the stereochemistry of a reaction. mdpi.com Similarly, (R)-(-)-carvone, a monoterpene, has been used as a starting material for the enantioselective synthesis of other cyclic compounds. scielo.br

The synthesis of 2,3-O-isopropylidene-D-glyceraldehyde, a key chiral building block, from natural sources is another example of the chiron approach, where readily available chiral molecules are used to synthesize optically active target molecules. worldwidejournals.com This method avoids the need for creating chirality from scratch, often leading to more efficient and cost-effective syntheses.

Asymmetric Induction in Pyrrolidine Ring Formation

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other during a chemical reaction, influenced by a chiral feature already present in the substrate, reagent, or catalyst. ub.edu In the context of synthesizing this compound, achieving asymmetric induction during the formation of the pyrrolidine ring is a critical step.

Several methods exist for the asymmetric synthesis of pyrrolidines. whiterose.ac.uk Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool. For example, proline and its derivatives are effective catalysts for various asymmetric transformations due to the ability of the secondary amine within the pyrrolidine ring to form a defined enamine intermediate. mdpi.com The carboxylic acid group of proline can then coordinate with the electrophile, directing its approach to one face of the enamine. mdpi.com

Another approach involves the use of chiral auxiliaries. ub.edu A chiral moiety is temporarily attached to a prochiral substrate, guiding the formation of new stereocenters with high diastereoselectivity. ub.edu The auxiliary is then removed and can often be recovered. ub.edu

Intramolecular reactions can also be highly effective in achieving asymmetric induction. For instance, the asymmetric 'clip-cycle' synthesis of pyrrolidines involves an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid. whiterose.ac.uk Similarly, the intramolecular metal carbenoid N-H insertion from a δ-amino α-diazo β-ketophosphonate has been used for the asymmetric synthesis of cis-2,5-disubstituted pyrrolidine phosphonates. nih.gov Furthermore, phosphine-catalyzed [3 + 2] annulation reactions have been developed to synthesize highly substituted pyrrolidines. researchgate.net

The table below outlines some methods for asymmetric pyrrolidine ring formation.

| Method | Description | Example |

| Organocatalysis | Utilizes small, chiral organic molecules as catalysts. | Proline-catalyzed asymmetric aldol reactions. mdpi.com |

| Chiral Auxiliaries | A temporary chiral group directs the stereochemical outcome. | Use of a chiral sulfinimine in the synthesis of silyl-substituted pyrrolidines. nih.gov |

| Intramolecular Cyclization | A cyclization reaction on a chiral substrate. | Asymmetric 'clip-cycle' synthesis using a chiral phosphoric acid catalyst. whiterose.ac.uk |

Chromatographic and Spectroscopic Methods for Chiral Purity Assessment

Once a chiral compound like this compound is synthesized, it is crucial to determine its enantiomeric purity, often expressed as enantiomeric excess (ee). numberanalytics.com Several analytical techniques are employed for this purpose.

Chromatographic Methods: Chiral chromatography is the most widely used technique for separating and quantifying enantiomers. numberanalytics.comwikipedia.org This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. chromatographyonline.comgcms.cz

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary technique for determining chiral purity. skpharmteco.com Modern chiral columns are compatible with both normal and reverse-phase conditions, allowing for the analysis of a wide range of molecules. skpharmteco.com The goal is typically to determine the percentage of the undesired enantiomer relative to the total peak area of both enantiomers. chromatographyonline.com

Gas Chromatography (GC): Chiral GC also employs a chiral stationary phase to separate enantiomers. numberanalytics.comgcms.cz Derivatization of enantiomers to form diastereomers, which can then be separated on an achiral column, is another approach. chromatographyonline.comnih.gov

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid as the mobile phase and is often used for chiral separations. numberanalytics.com

Spectroscopic Methods: These techniques rely on the differential interaction of enantiomers with a chiral environment or polarized light. numberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the presence of a chiral derivatizing agent or a chiral solvating agent, the NMR spectra of enantiomers can be differentiated, allowing for the determination of their ratio. numberanalytics.comnih.gov

Circular Dichroism (CD) Spectroscopy: This technique measures the difference in absorption of left- and right-circularly polarized light by enantiomers. numberanalytics.comnih.gov

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA): These are chiroptical methods that measure the differential interaction of chiral molecules with polarized infrared light or Raman scattered light. nih.govamericanpharmaceuticalreview.com

Photoelectron Circular Dichroism (PECD): This technique can provide enantiomer-specific identification and enantiomeric excess measurement even in multi-component mixtures without prior separation. spectroscopyonline.com

Other Methods:

Polarimetry: This traditional method measures the optical rotation of a chiral compound. numberanalytics.com While fast, it is generally less accurate than chromatographic methods and can be complicated by the presence of other chiral compounds. skpharmteco.comnih.gov

Enzymatic Assays: These assays utilize enzymes that selectively react with one enantiomer, allowing for the determination of enantiomeric excess. numberanalytics.com

The following table summarizes the primary methods for chiral purity assessment.

| Method Category | Specific Technique | Principle |

| Chromatography | Chiral HPLC, GC, SFC | Differential interaction with a chiral stationary phase. numberanalytics.comchromatographyonline.com |

| Spectroscopy | NMR, CD, VCD, ROA, PECD | Differential interaction with a chiral environment or polarized light. numberanalytics.comnih.govspectroscopyonline.com |

| Other | Polarimetry, Enzymatic Assays | Measurement of optical rotation or selective enzymatic reaction. numberanalytics.com |

Utility of R -3-isopropoxypyrrolidine As a Key Synthetic Intermediate

Precursor in the Synthesis of Complex Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in chemistry and biology. uomus.edu.iq (R)-3-Isopropoxypyrrolidine serves as a crucial starting material for the synthesis of various complex heterocyclic systems. The inherent chirality of this intermediate is often transferred to the final product, which is a significant advantage in the development of new therapeutic agents and other biologically active molecules.

The pyrrolidine ring can be functionalized at the nitrogen atom or at other positions on the carbon skeleton, allowing for the construction of fused or spirocyclic heterocyclic systems. For instance, the nitrogen atom can participate in cyclization reactions to form bicyclic structures. organic-chemistry.org The isopropoxy group, while sterically influential, can also be a site for further chemical modification under specific conditions.

Recent research has highlighted the use of pyrrolidine derivatives in the synthesis of pyrrolo[2,3-d]pyrimidines, a class of compounds with diverse pharmacological activities, including antitumor and anti-inflammatory properties. nih.gov The synthesis of such complex heterocycles often involves multi-step sequences where the stereochemical integrity of the starting pyrrolidine is paramount.

The strategic incorporation of this compound into synthetic routes allows for the creation of novel heterocyclic scaffolds with potential applications in drug discovery. For example, it can be envisioned as a key component in the synthesis of inhibitors for various enzymes, where the specific stereochemistry of the isopropoxy group can lead to enhanced binding affinity and selectivity.

Role in the Elaboration of Chiral Amine Scaffolds

Chiral amines are ubiquitous in pharmaceuticals and natural products, and their asymmetric synthesis is a major focus of modern organic chemistry. sigmaaldrich.comnih.gov this compound is an excellent precursor for the elaboration of more complex chiral amine scaffolds. The secondary amine of the pyrrolidine ring provides a reactive handle for a variety of chemical transformations.

One common strategy involves the N-alkylation or N-acylation of the pyrrolidine nitrogen, followed by further modifications. This approach allows for the introduction of diverse functional groups and the extension of the carbon chain, leading to the formation of a wide array of chiral amines. The stereocenter at the 3-position of the pyrrolidine ring, bearing the isopropoxy group, influences the stereochemical outcome of subsequent reactions, enabling diastereoselective synthesis.

Enzymatic methods are also increasingly being employed for the synthesis of chiral amines. nih.govmdpi.com While direct enzymatic modification of this compound is not widely reported, it can be used as a starting material to synthesize substrates for enzymatic transformations, thereby expanding the toolbox for creating chiral amine diversity.

The development of novel chiral amine scaffolds is crucial for the exploration of new chemical space in drug discovery. The use of this compound as a starting material provides a reliable and efficient route to access such scaffolds with a defined stereochemistry.

Application in Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. tcichemicals.comacsgcipr.orgnih.gov These reactions are highly atom-economical and offer a rapid and efficient way to generate libraries of structurally diverse compounds. acsgcipr.org this compound, with its reactive secondary amine, is a suitable component for various MCRs.

The participation of this compound in MCRs can lead to the formation of a wide range of heterocyclic and acyclic structures with high levels of molecular complexity and stereochemical control. For example, it can be used in Ugi or Passerini-type reactions to generate peptidomimetic scaffolds or other complex amides. The inherent chirality of the pyrrolidine ring can direct the stereochemical course of the MCR, leading to the formation of specific diastereomers.

The products of these MCRs can serve as a platform for further chemical modifications, allowing for the rapid diversification of the initial scaffold. This approach is particularly valuable in the early stages of drug discovery, where the goal is to explore a broad range of chemical structures to identify promising lead compounds. uniba.it

| Multicomponent Reaction | Reactants | Product Type |

| Ugi Reaction | This compound, an aldehyde, a carboxylic acid, and an isocyanide | α-Acetamidocarboxamides |

| Passerini Reaction | This compound (as the amine component after N-functionalization), a carboxylic acid, and an isocyanide | α-Acyloxycarboxamides |

| Mannich Reaction | This compound, an aldehyde, and a compound with an active hydrogen | β-Amino carbonyl compounds |

This table illustrates the potential of this compound in various MCRs, leading to diverse and complex molecular scaffolds.

Building Block in Target-Oriented Synthesis of Advanced Intermediates

Target-oriented synthesis (TOS) is a strategy in organic synthesis that focuses on the efficient and selective preparation of a specific target molecule, often a natural product or a designed bioactive compound. nih.govbeilstein-journals.org this compound serves as a valuable building block in TOS, providing a chiral scaffold that can be elaborated into more complex and advanced intermediates.

The synthesis of complex molecules often requires the assembly of several smaller, stereochemically defined fragments. This compound can be one such fragment, contributing its chiral pyrrolidine core to the final structure. Its chemical properties allow for its incorporation into a larger molecule through various coupling reactions. guidechem.comcymitquimica.com

For example, in the synthesis of a complex pharmaceutical agent, this compound could be functionalized at the nitrogen atom and then coupled with another key intermediate. The isopropoxy group can serve to direct the conformation of the molecule or to interact with a specific binding pocket of a biological target.

| Target Intermediate Class | Synthetic Strategy | Role of this compound |

| Chiral Ligands for Asymmetric Catalysis | N-functionalization with a phosphine or other coordinating group | Chiral backbone providing stereocontrol |

| Bioactive Spirocyclic Compounds | Intramolecular cyclization of a functionalized derivative | Core scaffold for spiro-annulation |

| Peptidomimetics | Coupling with amino acids or peptide fragments | Constrained amino acid surrogate |

This table showcases the versatility of this compound as a building block in the synthesis of various advanced intermediates.

Chemical Derivatives, Structural Analogs, and Structure-reactivity Investigations

Modifications of the Isopropoxy Group in (R)-3-Isopropoxypyrrolidine

The isopropoxy group at the C-3 position of the pyrrolidine ring is a key determinant of the molecule's steric and electronic properties. Modifications at this site can significantly influence the molecule's interactions with biological targets or its behavior in chemical reactions.

Research in this area often involves the synthesis of a series of (R)-3-alkoxypyrrolidine analogs to explore the impact of varying the size and nature of the alkoxy substituent. For instance, replacing the isopropoxy group with smaller (methoxy, ethoxy) or larger, more complex alkoxy groups can alter the compound's lipophilicity and hydrogen bonding capacity. The synthesis of these analogs can be achieved through various synthetic routes, often starting from (R)-3-hydroxypyrrolidine derivatives followed by Williamson ether synthesis with the corresponding alkyl halide.

A summary of representative (R)-3-alkoxypyrrolidine derivatives is presented in the table below.

| Alkoxy Group | Chemical Name |

| Methoxy | (R)-3-Methoxypyrrolidine |

| Ethoxy | (R)-3-Ethoxypyrrolidine |

| n-Propoxy | (R)-3-(n-Propoxy)pyrrolidine |

| Benzyloxy | (R)-3-(Benzyloxy)pyrrolidine |

These modifications are crucial in structure-activity relationship (SAR) studies, where the goal is to identify the optimal substituent for a desired biological activity or chemical property. slideshare.netscribd.com For example, in drug design, altering the alkoxy group can fine-tune the compound's binding affinity to a target protein or modulate its pharmacokinetic profile.

Functionalization Strategies for the Pyrrolidine Ring System

Beyond modification of the isopropoxy group, the pyrrolidine ring itself offers multiple sites for functionalization. The development of methods for the selective modification of the pyrrolidine C-H bonds has been a significant area of research. uni-muenster.denih.gov

Palladium-catalyzed C(sp³)–H arylation has been demonstrated as a powerful tool for the direct introduction of aryl and heteroaryl groups at the C-3 position of proline derivatives, leading to the formation of cis-2,3-disubstituted pyrrolidines with high stereospecificity. acs.org This strategy often employs a directing group on the nitrogen atom to guide the catalyst to the desired C-H bond. acs.org While this specific example is on proline, the principles can be extended to other pyrrolidine systems.

Another approach involves the metal-free direct C-H functionalization of the pyrrolidine ring, which can lead to the formation of pyrrolinium-based ionic liquids. rsc.org Such modifications can dramatically alter the physical and chemical properties of the parent molecule.

Key functionalization strategies for the pyrrolidine ring include:

C-H Arylation: Introduction of aryl groups at various positions on the ring.

C-H Alkylation: Introduction of alkyl groups. nih.gov

Oxidative Functionalization: Introduction of hydroxyl or other oxygen-containing groups.

These functionalization reactions provide access to a wide array of novel pyrrolidine derivatives with potential applications in various fields.

Nitrogen Atom Substitutions and their Influence on Reactivity and Selectivity

The secondary amine of the pyrrolidine ring is a highly versatile handle for introducing a wide range of substituents. The nature of the group attached to the nitrogen atom can profoundly influence the reactivity and selectivity of the entire molecule. stpeters.co.inresearchgate.netpharmaguideline.com

Common modifications at the nitrogen atom include:

N-Acylation: The introduction of an acyl group, forming an amide. This often alters the electronic properties of the nitrogen, making it less basic.

N-Alkylation: The introduction of an alkyl group, which can introduce steric bulk and modify the nucleophilicity of the nitrogen.

N-Arylation: The introduction of an aryl group, which can have significant electronic and steric effects.

N-Sulfonylation: The introduction of a sulfonyl group, which acts as a strong electron-withdrawing group and can serve as a protecting group.

The substituent on the nitrogen can act as a directing group in reactions involving the pyrrolidine ring, such as the C-H functionalization mentioned previously. acs.org For example, an N-acyl group can influence the stereochemical outcome of reactions at the α-carbon. nih.gov The electronic nature of the N-substituent also plays a critical role; electron-withdrawing groups generally decrease the nucleophilicity of the nitrogen, while electron-donating groups increase it. stpeters.co.inbibliotekanauki.pl This modulation of reactivity is a cornerstone of synthetic strategy and catalyst design.

The following table provides examples of common N-substituents and their general effect on the pyrrolidine nitrogen's properties.

| N-Substituent | Class | General Effect on Nitrogen |

| Acetyl | Acyl | Decreases basicity and nucleophilicity |

| Benzyl | Alkyl | Increases steric bulk, maintains basicity |

| Phenyl | Aryl | Decreases basicity, introduces electronic effects |

| Tosyl | Sulfonyl | Strongly decreases basicity, acts as protecting group |

Comparative Analysis of Pyrrolidine Stereoisomers and Analogs

The stereochemistry of the pyrrolidine ring is of paramount importance, as different stereoisomers can exhibit vastly different biological activities and chemical properties. youtube.com A comparative analysis of this compound with its (S)-enantiomer and other structural analogs is essential for understanding the structural basis of its function.

Enantiomers, such as (R)- and (S)-3-isopropoxypyrrolidine, have identical physical properties (e.g., boiling point, melting point) but differ in their interaction with other chiral entities, such as plane-polarized light and biological macromolecules (e.g., enzymes, receptors). youtube.com This difference is often the basis for the stereospecificity of drugs and catalysts.

Diastereomers, which are stereoisomers that are not mirror images, can have different physical and chemical properties. For example, comparing cis- and trans-3-isopropoxy-4-substituted-pyrrolidines would reveal differences in their conformational preferences, which in turn would affect their reactivity and biological activity.

Structural analogs, such as 3-hydroxypiperidine, provide insight into the effect of ring size on the molecule's properties. researchgate.net The six-membered piperidine ring has different conformational flexibility compared to the five-membered pyrrolidine ring, which can lead to different binding modes with target proteins.

A comparative analysis often involves the following:

Biological Activity: Testing different stereoisomers and analogs in biological assays to determine their relative potencies and selectivities.

Spectroscopic Analysis: Using techniques like NMR to study the conformational differences between isomers.

Computational Modeling: Employing molecular modeling to predict the preferred conformations and binding interactions of different isomers and analogs. benthamscience.comnih.gov

These comparative studies are fundamental to the process of rational drug design and the development of new asymmetric catalysts.

Mechanistic Investigations and Computational Studies on R -3-isopropoxypyrrolidine Chemistry

Computational Chemistry Approaches: Density Functional Theory (DFT) for Reaction Pathway Elucidation

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for elucidating complex reaction pathways. acgpubs.org For pyrrolidine derivatives, DFT calculations are employed to map out the potential energy surfaces of reactions, identifying the most likely mechanistic routes. acs.orgresearchgate.net This involves calculating the energies of reactants, products, transition states, and intermediates. nih.gov

A typical DFT study on a reaction involving a chiral pyrrolidine derivative might involve the following parameters:

| Parameter | Description | Typical Application |

| Functional | Approximates the exchange-correlation energy. Common examples include B3LYP or M06-2X. | Chosen based on the system and reaction type to provide accurate energetic predictions. ub.edu |

| Basis Set | A set of mathematical functions used to represent the electronic wave function. Examples include 6-31G* or 6-311+G(d,p). ub.edu | A larger basis set generally provides more accurate results at a higher computational cost. |

| Solvent Model | Accounts for the effect of the solvent on the reaction energetics. The Polarizable Continuum Model (PCM) is a common choice. | Crucial for accurately modeling reactions that are sensitive to solvent polarity. |

| Computed Properties | Includes Gibbs free energies (ΔG), enthalpies (ΔH), and imaginary frequencies for transition states. | Used to construct a complete energy profile of the reaction pathway. |

By applying these computational methods, researchers can gain a predictive understanding of how (R)-3-isopropoxypyrrolidine is likely to behave in a given chemical transformation, guiding experimental design and optimization.

Spectroscopic Studies for Intermediates and Transition State Characterization

While transition states are by their nature fleeting and difficult to observe directly, spectroscopic techniques are vital for the detection and characterization of reaction intermediates. nih.gov Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are particularly powerful in this regard. nih.govriken.jp

For reactions involving this compound, in situ NMR monitoring can track the appearance and disappearance of species over the course of a reaction, providing kinetic data and structural information about any observable intermediates. riken.jp For example, in the formation of N-aryl-substituted pyrrolidines, mechanistic studies have identified key intermediates, helping to understand the reaction pathway. mdpi.com

Electrospray ionization mass spectrometry (ESI-MS) is another crucial tool, capable of detecting charged intermediates, such as iminium ions, which are common in pyrrolidine chemistry. nih.gov By coupling MS with fragmentation techniques (MS/MS), further structural details of these transient species can be obtained.

The following table summarizes spectroscopic techniques used to study reaction intermediates:

| Spectroscopic Technique | Information Gained | Relevance to this compound Chemistry |

| Nuclear Magnetic Resonance (NMR) | Structural connectivity, stereochemistry, and concentration of species over time. | Can be used to identify and characterize stable or long-lived intermediates in reactions. riken.jp |

| Mass Spectrometry (MS) | Molecular weight of intermediates, and with fragmentation, structural fragments. | Particularly useful for detecting charged intermediates like iminium ions. nih.gov |

| Infrared (IR) Spectroscopy | Presence of specific functional groups in intermediates. | Can provide evidence for bond formation or cleavage during a reaction. |

These experimental methods, often used in conjunction with computational studies, provide a comprehensive picture of the species involved in a chemical transformation.

Elucidation of Reaction Mechanisms in Pyrrolidine Transformations

The elucidation of reaction mechanisms for transformations involving substituted pyrrolidines is a key area of research, with implications for controlling stereoselectivity and reaction efficiency. nih.gov Studies on related systems often reveal common mechanistic motifs that can be extended to this compound. For example, many reactions of pyrrolidines proceed through the formation of an iminium ion intermediate, which then undergoes nucleophilic attack. rsc.org

Mechanistic studies often involve a combination of kinetic experiments, isotopic labeling, and computational modeling to distinguish between different possible pathways. riken.jpnih.gov For instance, in the synthesis of substituted pyrrolidines, mechanistic investigations have been crucial in understanding how factors like the choice of catalyst or solvent can influence the stereochemical outcome. mdpi.comnih.gov

A proposed mechanism for a generic transformation of a substituted pyrrolidine might include the following steps, which could be investigated for reactions involving this compound:

Formation of a reactive intermediate: This could be an iminium ion, an enamine, or a metal-complexed species. rsc.orgacs.org

Nucleophilic attack or rearrangement: The intermediate reacts with another species or undergoes an internal rearrangement.

Product formation and catalyst regeneration (if applicable): The final product is formed, and any catalyst used is regenerated for the next cycle.

Understanding these fundamental steps is critical for the rational design of new synthetic methods utilizing chiral pyrrolidines.

Stereoelectronic Effects and Conformational Analysis of this compound

The reactivity and stereochemical behavior of this compound are profoundly influenced by stereoelectronic effects and its conformational preferences. Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the properties and reactivity of a molecule. libretexts.org In pyrrolidine rings, these effects can dictate the preferred ring pucker and the orientation of substituents. acs.org

Conformational analysis, the study of the different spatial arrangements of a molecule, is crucial for understanding its energy landscape and how it presents itself to incoming reagents. libretexts.org For the pyrrolidine ring in this compound, two main envelope conformations, with either the carbon atom bearing the isopropoxy group (C3) or the adjacent carbon (C4) out of the plane, are likely to be in equilibrium. The bulky isopropoxy group will have a significant impact on the relative energies of these conformers.

Computational methods, such as those based on molecular mechanics or quantum mechanics, can be used to calculate the relative energies of different conformers and the energy barriers to their interconversion. researchgate.net These calculations can provide insights into the most stable, and likely most populated, conformation in solution.

The interplay of steric and stereoelectronic effects can be summarized as follows:

| Effect | Description | Potential Impact on this compound |

| Steric Hindrance | Repulsive interactions between bulky groups. | The isopropoxy group will influence the approach of reagents and may favor certain reaction pathways to minimize steric clash. |

| Gauche Effect | A stereoelectronic preference for a gauche conformation in certain substituted systems. | May influence the torsional angle around the C3-O bond. |

| Anomeric Effect | A stabilizing interaction between a lone pair on a heteroatom and an adjacent antibonding orbital. | While more commonly discussed in pyranoses, analogous effects can influence the conformation of substituted pyrrolidines. |

A thorough understanding of these conformational and stereoelectronic factors is essential for predicting and controlling the stereochemical outcome of reactions involving this compound.

Industrial Synthesis and Process Optimization of R -3-isopropoxypyrrolidine

Scalable Synthetic Routes for Large-Scale Production

The industrial-scale synthesis of (R)-3-isopropoxypyrrolidine predominantly relies on the etherification of a chiral precursor, (R)-3-hydroxypyrrolidine. The Williamson ether synthesis is a widely employed and classic method for this transformation. wikipedia.org This reaction involves the deprotonation of the alcohol to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkylating agent.

A common and scalable approach starts with the readily available (R)-3-hydroxypyrrolidine. The synthesis can be described in the following key steps:

Protection of the Pyrrolidine Nitrogen: To prevent side reactions, the secondary amine of the pyrrolidine ring is often protected. A common protecting group is the tert-butoxycarbonyl (Boc) group, which is introduced by reacting (R)-3-hydroxypyrrolidine with di-tert-butyl dicarbonate (Boc₂O).

Etherification (Williamson Ether Synthesis): The protected (R)-3-hydroxypyrrolidine is then subjected to etherification. This is typically achieved by reacting it with an isopropylating agent, such as 2-bromopropane or isopropyl tosylate, in the presence of a strong base like sodium hydride (NaH) to deprotonate the hydroxyl group. richmond.edu

Deprotection: The final step involves the removal of the Boc protecting group, usually under acidic conditions, to yield the desired this compound. diva-portal.org

Table 1: Comparison of Key Steps in Scalable Synthetic Routes

| Step | Common Reagents and Conditions | Key Considerations for Scalability |

|---|---|---|

| Nitrogen Protection | Di-tert-butyl dicarbonate (Boc₂O), triethylamine, dichloromethane or THF | Cost and availability of Boc₂O, efficient removal of byproducts. |

| Etherification | Sodium hydride (NaH), 2-bromopropane or isopropyl tosylate, DMF or THF | Safe handling of NaH on a large scale, control of exotherms, cost of isopropylating agent. |

| Deprotection | Trifluoroacetic acid (TFA) in dichloromethane, or HCl in an organic solvent | Corrosion resistance of reactors, efficient neutralization and work-up procedures. |

Optimization of Reaction Conditions and Reagent Stoichiometry

Optimizing reaction conditions is crucial for maximizing yield, minimizing impurities, and ensuring a cost-effective and sustainable manufacturing process. pharmafeatures.comgd3services.com Key parameters that are typically optimized for the synthesis of this compound include temperature, reaction time, solvent, and the stoichiometry of the reagents.

In the Williamson ether synthesis step, the choice of base and solvent is critical. While sodium hydride is effective, its use on a large scale requires careful handling due to its pyrophoric nature. richmond.edu Alternative, less hazardous bases may be explored. The solvent should be inert to the reaction conditions and allow for efficient heat transfer. Dimethylformamide (DMF) and tetrahydrofuran (THF) are commonly used. richmond.edu

The stoichiometry of the isopropylating agent is another important factor. Using a slight excess of the alkylating agent can help drive the reaction to completion, but a large excess can lead to the formation of byproducts and increase costs. The reaction temperature is carefully controlled to balance the rate of reaction with the potential for side reactions.

For the deprotection step, the concentration of the acid and the reaction time are optimized to ensure complete removal of the protecting group without causing degradation of the final product. The use of computational modeling can aid in predicting optimal conditions and understanding potential scalability challenges. pharmafeatures.com

Table 2: Parameters for Optimization in this compound Synthesis

| Reaction Step | Parameter | Typical Range/Conditions | Optimization Goal |

|---|---|---|---|

| Etherification | Base | Sodium hydride, Potassium tert-butoxide | Maximize alkoxide formation, minimize side reactions. |

| Solvent | THF, DMF, Dioxane | Ensure reagent solubility, facilitate heat transfer, ease of removal. | |

| Temperature | 0 °C to room temperature | Control reaction rate, prevent byproduct formation. | |

| Deprotection | Acid | TFA, HCl | Complete and selective removal of the protecting group. |

| Reaction Time | 1-4 hours | Ensure complete deprotection while minimizing product degradation. |

Strategies for High-Yield and High-Purity Product Isolation

The isolation and purification of this compound in high yield and purity are critical for its use in pharmaceutical applications. google.com Following the synthesis, the crude product mixture typically contains the desired product, unreacted starting materials, byproducts, and residual solvents.

A common purification strategy involves the following steps:

Work-up: After the reaction is complete, the mixture is typically quenched, for example, by adding water or a mild acid to neutralize any remaining base. richmond.edu The organic product is then extracted into a suitable solvent.

Chromatography: Column chromatography is a powerful technique for separating the desired product from impurities. nih.gov The choice of the stationary phase (e.g., silica gel) and the mobile phase (a mixture of solvents) is optimized to achieve the best separation. However, for large-scale production, chromatography can be expensive and time-consuming. pdx.edu

Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be an effective method for purification on an industrial scale.

Crystallization: If the product is a solid or can be converted into a crystalline salt, recrystallization is an excellent method for achieving high purity. mendelset.com This involves dissolving the crude product in a hot solvent and then allowing it to cool slowly, causing the pure product to crystallize out while impurities remain in the solution.

The development of a scalable purification process often aims to minimize the use of chromatography in favor of more industrially viable techniques like distillation and crystallization. pdx.edummv.org

Intellectual Property Landscape and Patent Analysis in this compound Manufacturing

The manufacturing processes for this compound and related pyrrolidine derivatives are the subject of numerous patents, reflecting their importance in the pharmaceutical industry. tandfonline.comresearchgate.net These patents often cover specific synthetic routes, novel intermediates, and optimized reaction conditions that offer advantages in terms of yield, purity, or cost-effectiveness. google.comepo.org

An analysis of the patent landscape reveals several key areas of innovation:

Novel Synthetic Routes: Patents may claim new and non-obvious methods for preparing this compound, potentially avoiding established routes or offering a more efficient process. google.com

Chiral Synthesis and Resolution: Methods for establishing the desired stereochemistry at the C3 position of the pyrrolidine ring are a significant area of patent activity. This includes asymmetric synthesis methods and classical resolution techniques. justia.commdpi.com

Process Optimization: Patents may protect specific reaction conditions, such as the use of a particular catalyst, solvent system, or temperature profile, that lead to improved process performance. justia.com

Intermediates: Novel intermediates in the synthesis of this compound may also be patented, providing protection for a specific synthetic pathway.

Companies involved in the development of drugs containing the this compound moiety often seek to patent their manufacturing processes to secure a competitive advantage. A thorough understanding of the existing patent landscape is essential for any company looking to manufacture this compound to avoid infringement and to identify opportunities for innovation.

Emerging Research Avenues and Future Prospects for R -3-isopropoxypyrrolidine

Exploration of Novel Synthetic Methodologies

The synthesis of enantiopure pyrrolidine derivatives is a cornerstone of modern organic chemistry, driven by their prevalence in pharmaceuticals and as ligands for catalysis. While classical syntheses of (R)-3-isopropoxypyrrolidine often rely on the derivatization of pre-existing chiral precursors, such as (R)-3-hydroxypyrrolidine, current research is exploring more innovative and efficient routes.

Detailed research is focused on developing synthetic pathways that offer improved atom economy, reduced step counts, and enhanced stereochemical control. One promising area is the development of catalytic asymmetric methods to construct the pyrrolidine ring itself with the desired stereochemistry already installed. A notable, recently reported methodology involves a photo-promoted ring contraction of abundant pyridine feedstocks using a silylborane. nih.gov This strategy provides access to highly functionalized pyrrolidine derivatives from simple starting materials. nih.gov While not yet demonstrated for the direct synthesis of this compound, such skeletal editing strategies represent a frontier in heterocyclic synthesis. nih.gov

Another avenue involves the asymmetric functionalization of N-Boc pyrrolidine. acs.org Research into catalytic asymmetric deprotonation, followed by electrophilic trapping, could provide a novel entry to 3-substituted pyrrolidines, although achieving high enantioselectivity remains a challenge that depends subtly on the ligands and conditions used. acs.org

| Synthetic Approach | Key Precursor | Core Transformation | Potential Advantages | Reference |

|---|---|---|---|---|

| Classical Derivatization | (R)-3-Hydroxypyrrolidine | Williamson Ether Synthesis | Reliable, straightforward, uses available chiral pool starting material. | google.com |

| Pyridine Ring Contraction | Substituted Pyridines | Photo-promoted reaction with silylborane | Uses abundant, inexpensive starting materials; novel skeletal editing. | nih.gov |

| Asymmetric Deprotonation | N-Boc-pyrrolidine | s-BuLi/Chiral Ligand Complex | Direct C-H functionalization, potential for diverse substituent introduction. | acs.org |

Potential as a Chiral Ligand in Asymmetric Catalysis

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has propelled the development of asymmetric catalysis. Chiral ligands are central to this field, as they transfer stereochemical information to a metallic or non-metallic catalytic center. Enantiopure C2-symmetrical trans-2,5-disubstituted pyrrolidines have already proven their utility as organocatalysts and as chiral ligands for asymmetric catalysis. nih.gov

This compound is a promising candidate for a chiral ligand. Its nitrogen atom can serve as a coordination site for a transition metal, while the adjacent (R)-stereocenter, modified by the sterically defined isopropoxy group, can effectively influence the chiral environment around the catalytic site. This can induce high enantioselectivity in a variety of chemical transformations.

The structural motif of chiral pyrrolidines has been successfully incorporated into ligands for numerous reactions. For instance, chiral pyridyl pyrrolidine ligands have been synthesized and used in palladium-catalyzed allylic alkylations. diva-portal.orggrafiati.com The modular nature of these ligands allows for systematic tuning of steric and electronic properties to optimize catalytic performance. diva-portal.orgnih.gov It is hypothesized that ligands derived from this compound could be effective in similar palladium-catalyzed reactions, as well as in rhodium-catalyzed hydrogenations and copper-catalyzed conjugate additions, among others.

| Reaction Type | Metal Catalyst (Typical) | Role of Pyrrolidine Ligand | Potential Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Allylic Alkylation | Palladium (Pd) | Controls enantioselectivity by influencing the nucleophilic attack on the π-allyl complex. | High enantiomeric excess (ee) of the alkylated product. | diva-portal.orggrafiati.com |

| Asymmetric Hydrogenation | Rhodium (Rh), Iridium (Ir) | Creates a chiral pocket around the metal, directing hydrogen delivery to one face of the substrate. | Enantioselective reduction of olefins and ketones. | nih.govorgsyn.org |

| Asymmetric C-H Functionalization | Rhodium (Rh), Cobalt (Co) | Directs the metal catalyst to a specific C-H bond and controls the stereochemistry of the subsequent transformation. | Access to complex chiral scaffolds from simple precursors. | snnu.edu.cn |

Contributions to Advanced Materials Science

Materials science aims to connect the structure of materials with their properties and performance for specific applications. cmu.edu Pyrrolidine derivatives are being explored for their utility in creating functional materials due to their unique chemical and physical properties. ontosight.ai Research in this area includes their incorporation into polymers, their use in the functionalization of nanomaterials, and their role in developing organic electronics. ontosight.aibohrium.com

The specific contributions of this compound to materials science are still in a nascent, exploratory phase. However, its structure suggests several potential applications. The pyrrolidine ring can be polymerized or grafted onto surfaces to modify their properties. google.com For example, fulleropyrrolidines have been investigated for their electronic properties, demonstrating that functionalization can enhance solubility and conductivity compared to pristine C60 fullerene. bohrium.com The chiral isopropoxy group in this compound could introduce chirality into a material, which is highly desirable for applications in chiral recognition, separation science, and non-linear optics.

Furthermore, the ability of the nitrogen atom to interact with metal ions or surfaces could be exploited in the design of sensors or novel composite materials. The development of materials with tailored properties for energy, electronics, or biomedical applications is a key focus of modern materials science, and versatile building blocks like this compound are valuable components in this endeavor. westlake.edu.cnoregonstate.edu

Expanding Applications in Fundamental Organic Synthesis Research

Beyond its potential as a ligand, this compound is a valuable chiral building block for organic synthesis. ambeed.comambeed.com The pyrrolidine scaffold is considered a "privileged structure" in medicinal chemistry, as it is a core component of numerous biologically active compounds. nih.gov The use of pre-functionalized, enantiopure building blocks simplifies the synthesis of complex molecular targets by reducing the need for lengthy, de novo construction of the heterocyclic ring or late-stage chiral resolutions. illinois.eduwikipedia.org

The compound serves as a versatile synthon, offering multiple points for further chemical modification. The secondary amine can be readily acylated, alkylated, or used in coupling reactions to build more complex architectures. The isopropoxy group is a stable ether, but its presence influences the molecule's polarity, lipophilicity, and conformational preferences, which can be critical for the biological activity of a target molecule.

Researchers can use this compound to rapidly generate libraries of diverse compounds for screening in drug discovery programs. Its defined stereochemistry is particularly important, as the biological activity of enantiomers can differ significantly. By incorporating this building block, chemists can efficiently explore the chemical space around the pyrrolidine core to optimize for potency, selectivity, and pharmacokinetic properties. nih.gov

Q & A

Basic: What are the optimal synthetic routes for (R)-3-Isopropoxypyrrolidine, and how can diastereoselectivity be controlled?

Methodological Answer:

The synthesis of This compound can be optimized via stereoselective methods. For example, diastereoselective approaches, such as those used for analogous pyrrolidine carboxylates, involve Michael addition followed by cyclization. Catalytic asymmetric methods using chiral auxiliaries or organocatalysts (e.g., proline derivatives) can enhance enantiomeric excess. Key factors include solvent polarity, temperature control, and catalyst loading. Characterization of intermediates via H/C NMR and chiral HPLC is critical to verify stereochemical outcomes .

Basic: Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Identifies functional groups (e.g., C-O-C stretching at ~1100 cm) and confirms isopropoxy group presence .

- Chiral HPLC or GC : Essential for resolving enantiomers and determining enantiomeric purity.

- NMR Spectroscopy : H NMR can distinguish stereoisomers via coupling constants (e.g., vicinal protons in the pyrrolidine ring). F NMR (if applicable) aids in fluorinated analogs .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns.

Advanced: How can computational modeling predict the reactivity and stability of this compound in different reaction environments?

Methodological Answer:

Density Functional Theory (DFT) calculations can model transition states and energy barriers for reactions involving This compound . Solvent effects are analyzed using continuum solvation models (e.g., PCM). Molecular docking studies assess interactions with biological targets (e.g., enzymes), while molecular dynamics simulations evaluate conformational stability in aqueous or nonpolar solvents. Software tools like Gaussian, ORCA, or AutoDock are commonly used .

Advanced: What strategies resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

Contradictions in biological data may arise from variations in assay conditions, enantiomeric impurities, or cell-line specificity. To address this:

- Standardize Assays : Use validated protocols (e.g., OECD guidelines) and include positive/negative controls.

- Enantiopurity Verification : Re-synthesize compounds with ≥99% ee and re-test activity.

- Meta-Analysis : Systematically review literature to identify confounding variables (e.g., solvent choice, incubation time) .

- Mechanistic Studies : Probe target engagement via knock-out models or isotopic labeling.

Methodology: How to design a study investigating the catalytic applications of this compound using the PICO framework?

Methodological Answer:

- Population (P) : Catalytic systems (e.g., asymmetric organocatalysis).

- Intervention (I) : Use of This compound as a chiral ligand or catalyst.

- Comparison (C) : Benchmark against established catalysts (e.g., proline derivatives).

- Outcome (O) : Enantioselectivity, reaction yield, and turnover frequency.

Experimental variables include solvent, temperature, and catalyst loading. Statistical tools (ANOVA) validate reproducibility .

Advanced: What enantioselective purification techniques are effective for isolating this compound from racemic mixtures?

Methodological Answer:

- Chiral Stationary Phases (CSPs) : Use HPLC columns coated with cellulose tris(3,5-dimethylphenylcarbamate) for high-resolution separation.

- Kinetic Resolution : Enzymatic methods (e.g., lipase-mediated acetylation) selectively modify one enantiomer.

- Crystallization-Induced Diastereomer Transformation : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize .

Methodology: How to conduct a systematic literature review on the pharmacological applications of this compound derivatives?

Methodological Answer:

- Search Strategy : Use databases (PubMed, SciFinder) with keywords: "this compound" AND ("pharmacology" OR "kinase inhibitor" OR "receptor agonist").

- Inclusion Criteria : Peer-reviewed articles (2015–2025), in vitro/in vivo studies, enantiomer-specific data.

- Data Extraction : Tabulate IC, selectivity ratios, and structural analogs.

- Bias Assessment : Evaluate study quality via Jadad scoring or CONSORT guidelines .

Advanced: How does solvent polarity influence the conformational dynamics of this compound in supramolecular chemistry?

Methodological Answer:

Polar solvents (e.g., DMSO) stabilize zwitterionic forms via hydrogen bonding, while nonpolar solvents (e.g., toluene) favor compact conformations. Techniques:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.